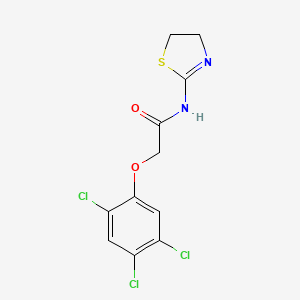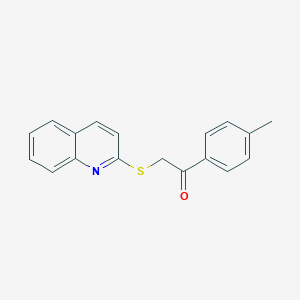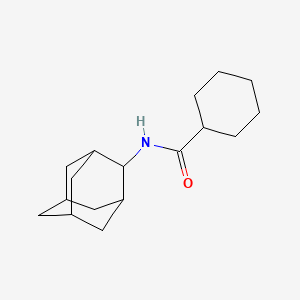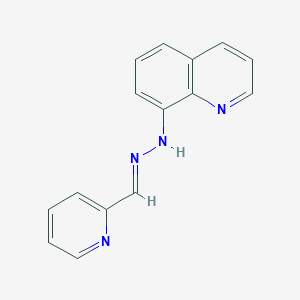![molecular formula C13H16N4O2S2 B5767458 4-({[4-methyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine](/img/structure/B5767458.png)
4-({[4-methyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-({[4-methyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine, also known as MTAA, is a chemical compound that has been of great interest to the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The exact mechanism of action of 4-({[4-methyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine is not fully understood, but studies have suggested that it may work by inhibiting the activity of certain enzymes or proteins involved in cell growth and division. This could explain its potential anticancer properties, as cancer cells often have abnormal cell growth and division.
Biochemical and Physiological Effects:
Studies have shown that this compound can have a range of biochemical and physiological effects, depending on the context in which it is used. In cancer cells, this compound has been shown to inhibit cell growth and induce cell death, while in normal cells it has been shown to have minimal effects. In studies of protein-protein interactions, this compound has been used to selectively label proteins and track their interactions in living cells, providing valuable insights into cellular processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-({[4-methyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine is its versatility, as it can be used in a variety of experimental contexts. Its ability to selectively label proteins has been particularly useful in studies of protein-protein interactions. However, one limitation of this compound is its relatively complex synthesis method, which can make it difficult to obtain in large quantities.
Direcciones Futuras
There are several potential future directions for research on 4-({[4-methyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine. One area of interest is the development of new anticancer agents based on this compound, with researchers exploring ways to modify the compound to improve its efficacy and reduce its toxicity. Another area of interest is the use of this compound as a building block for the synthesis of novel materials with potential applications in electronics and photonics. Additionally, researchers are exploring new ways to use this compound as a tool for studying protein-protein interactions, with the goal of gaining a deeper understanding of cellular processes.
Métodos De Síntesis
4-({[4-methyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine can be synthesized through a multi-step process, starting with the reaction of 2-thiophenecarboxylic acid with thionyl chloride to form 2-thienyl chloride. This is then reacted with 4-methyl-5-amino-4H-1,2,4-triazole-3-thiol to form 4-methyl-5-(2-thienyl)-4H-1,2,4-triazol-3-thiol. The final step involves the reaction of 4-methyl-5-(2-thienyl)-4H-1,2,4-triazol-3-thiol with morpholine and acetic anhydride to form this compound.
Aplicaciones Científicas De Investigación
4-({[4-methyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine has been studied extensively for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, this compound has shown promising results as a potential anticancer agent, with studies demonstrating its ability to inhibit the growth of cancer cells. In biochemistry, this compound has been used as a tool for studying protein-protein interactions, with researchers using it to selectively label proteins and track their interactions in living cells. In materials science, this compound has been used as a building block for the synthesis of novel materials with potential applications in electronics and photonics.
Propiedades
IUPAC Name |
2-[(4-methyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]-1-morpholin-4-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O2S2/c1-16-12(10-3-2-8-20-10)14-15-13(16)21-9-11(18)17-4-6-19-7-5-17/h2-3,8H,4-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKEJAVGOEARWKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)N2CCOCC2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-tert-butyl-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide](/img/structure/B5767398.png)

![2-chloro-N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B5767412.png)


![4-chloro-2-{[(4-isopropylphenoxy)acetyl]amino}benzoic acid](/img/structure/B5767425.png)


![methyl 2-{[(4-isobutylphenyl)sulfonyl]amino}benzoate](/img/structure/B5767454.png)

![2-[(2,4-dichlorophenyl)thio]-N-(4-fluorophenyl)acetamide](/img/structure/B5767468.png)
![N'-[1-(4-nitrophenyl)ethylidene]-1-adamantanecarbohydrazide](/img/structure/B5767476.png)
![N-[2-(4-cyanophenoxy)phenyl]-2-thiophenecarboxamide](/img/structure/B5767478.png)